2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its structure includes multiple pyrrolidinone groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide typically involves a multi-step process. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with an amine derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. This interaction is often mediated by the pyrrolidinone groups, which can act as electrophiles in the presence of nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2h-pyrrol-1(5h)-yl)propanamido)ethoxy)ethoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2h-pyrrol-1(5h)-yl)propanamido)ethoxy)ethoxy)propanoate
Uniqueness
What sets 2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide apart from similar compounds is its specific arrangement of functional groups, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c23-13(9-21-15(25)4-5-16(21)26)19-11-2-1-3-12(8-11)20-14(24)10-22-17(27)6-7-18(22)28/h1-3,8H,4-7,9-10H2,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQNGLAGHGVUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC(=CC=C2)NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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